Neriifolin

Description

This compound has been reported in Thevetia ahouai, Cerbera odollam, and other organisms with data available.

structure in first source; RN given refers to alpha-L-glucopyranosyl(3beta,5beta)-isome

Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O8/c1-16-24(32)26(35-4)25(33)27(37-16)38-19-7-10-28(2)18(14-19)5-6-22-21(28)8-11-29(3)20(9-12-30(22,29)34)17-13-23(31)36-15-17/h13,16,18-22,24-27,32-34H,5-12,14-15H2,1-4H3/t16-,18+,19-,20+,21-,22+,24-,25-,26+,27-,28-,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUNMTHWNSJUOG-BAOINKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40881390 | |

| Record name | Neriifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

466-07-9 | |

| Record name | Neriifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=466-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neriifolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neriifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40881390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5β)-3β-[(6-deoxy-3-O-methyl-α-L-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERIIFOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RD2ADS9WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Neriifolin: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin is a potent cardiac glycoside that has garnered significant interest within the scientific community for its potential therapeutic applications, including its anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its mechanism of action through key signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their work with this promising bioactive compound. This compound is known to be an inhibitor of Na+/K+-ATPase, and its biological activities, including the induction of apoptosis in cancer cells, are largely attributed to this inhibition.[1][2]

Natural Sources of this compound

This compound is predominantly isolated from plants of the Cerbera genus, within the Apocynaceae family. The primary species recognized for their significant this compound content are Cerbera odollam and Cerbera manghas. These plants are commonly found in coastal salt swamps and river banks in regions of South and Southeast Asia.[3] The kernels of the fruit, often referred to as "suicide tree" or "pong-pong," are particularly rich in cardiac glycosides, including this compound.[3][4] Different parts of the plants, such as the leaves and seeds, have been utilized for the extraction of this compound.[3][5][6]

Quantitative Analysis of this compound from Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and its state (fresh or dried). The following table summarizes the quantitative yield of this compound reported in the literature.

| Plant Source | Plant Part | Condition | Extraction Yield | Reference |

| Cerbera manghas | Seeds | Dried, Ripe | 804.2 µg/g | [6][7] |

| Cerbera manghas | Seeds | Fresh, Unripe | 47.0 µg/g | [6][7] |

| Cerbera odollam | Leaves | Not Specified | 0.006% (of ethyl acetate (B1210297) fraction) | [8] |

Experimental Protocols for Extraction and Purification

The following is a comprehensive protocol for the extraction and purification of this compound from Cerbera odollam leaves, synthesized from established methodologies.[5][8]

I. Plant Material Preparation

-

Collection and Identification: Collect fresh leaves of Cerbera odollam. The plant should be authenticated by a botanist, and a voucher specimen deposited in a herbarium for reference.

-

Drying and Pulverization: Air-dry the leaves in the shade to preserve the chemical integrity of the compounds. Once thoroughly dried, grind the leaves into a fine powder using a mechanical grinder.

II. Extraction

-

Solvent Extraction:

-

Macerate the powdered leaves in methanol (B129727) (CH₃OH) at a ratio of 1:10 (w/v) for 72 hours at room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

-

III. Fractionation

-

Liquid-Liquid Partitioning:

-

Suspend the crude methanolic extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity: first with n-hexane, followed by ethyl acetate (EtOAc), and then n-butanol (n-BuOH).

-

Separate the layers using a separatory funnel and collect the respective fractions.

-

Concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is typically enriched with this compound.[5]

-

IV. Purification

-

Vacuum Liquid Chromatography (VLC):

-

Subject the dried ethyl acetate fraction to VLC on silica (B1680970) gel 60 (230-400 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol. A suggested gradient is n-hexane:EtOAc (9:1, 7:3, 4:6) and then EtOAc:MeOH (8:2, 5:5, 1:9).[8]

-

Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Column Chromatography (CC):

-

Pool the fractions from VLC that show a high concentration of the target compound.

-

Further purify the pooled fractions by column chromatography on silica gel 70-230 mesh.

-

Elute the column with a solvent system such as n-hexane:EtOAc (e.g., 9:1, 4:6, 1:9) and EtOAc:MeOH (e.g., 9:1, 7:3, 5:5).[8]

-

Collect the purified fractions containing this compound.

-

-

Crystallization:

-

Concentrate the purified fractions to induce crystallization.

-

Wash the resulting crystals with a cold solvent, such as a mixture of ethyl acetate and n-hexane, to remove any remaining impurities.

-

Dry the crystals under vacuum to obtain pure this compound.

-

V. Structural Elucidation

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, and by comparing the data with published literature values.

Signaling Pathways of this compound

This compound exerts its biological effects primarily through the inhibition of the Na+/K+-ATPase pump, a transmembrane protein essential for maintaining cellular ion gradients.[1][2] This inhibition triggers a cascade of intracellular events, ultimately leading to apoptosis, or programmed cell death, in cancer cells.

This compound Extraction and Purification Workflow

Caption: Workflow for the extraction and purification of this compound.

This compound-Induced Apoptosis Signaling Pathway

The inhibition of Na+/K+-ATPase by this compound disrupts the cellular sodium gradient, which can lead to an increase in intracellular calcium levels. This ionic imbalance is a key stress signal that can initiate the apoptotic cascade. In cancer cells, this compound has been shown to induce apoptosis through the activation of caspase-8 and caspase-9, which are initiator caspases for the extrinsic and intrinsic apoptotic pathways, respectively.[1] These caspases then activate the executioner caspase, caspase-3, which is responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[1] Furthermore, this compound treatment has been observed to up-regulate the expression of Fas and Fas ligand (FasL), which are critical components of the death receptor-mediated extrinsic apoptotic pathway.[1]

Caption: this compound's mechanism of inducing apoptosis via Na+/K+-ATPase inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pong-pong, Cerbera odollam, Suicide tree, Murder tree / Alternative Medicine [stuartxchange.org]

- 4. "Characterization and Analysis of Cerberin, 2-O-Acetyl this compound in Po" by Olivia Brown and Owen McDougal [scholarworks.boisestate.edu]

- 5. researchgate.net [researchgate.net]

- 6. The principal toxic glycosidic steroids in Cerbera manghas L. seeds: identification of cerberin, this compound, tanghinin and deacetyltanghinin by UHPLC-HRMS/MS, quantification by UHPLC-PDA-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

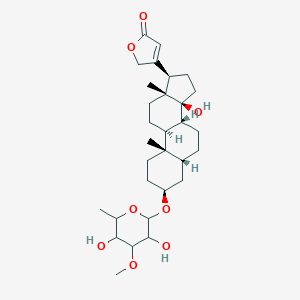

Neriifolin chemical structure and properties

An In-depth Technical Guide on Neriifolin

Introduction

This compound is a potent, naturally occurring cardiac glycoside belonging to the cardenolide class of steroids.[1] It is primarily isolated from various parts of plants such as Cerbera odollam, Cerbera manghas, and Thevetia neriifolia.[2][3] Structurally, it is a glycoside of digitoxigenin.[1] Traditionally recognized for its cardiotonic and toxic properties, recent scientific investigation has unveiled its significant potential in oncology and neuroprotection.[4] this compound's primary mechanism of action involves the inhibition of the sodium-potassium adenosine (B11128) triphosphatase (Na+/K+-ATPase) pump, a critical enzyme for maintaining cellular electrochemical gradients.[4][5][6] This inhibition triggers a cascade of downstream signaling events, making this compound a compound of substantial interest for researchers in pharmacology and drug development. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, pharmacological activities, and the experimental protocols used for its study.

Chemical Structure and Properties

This compound is characterized by a steroid nucleus linked to a five-membered lactone ring (a cardenolide) and a deoxy sugar moiety, L-thevetose.[1]

Chemical Identification

A summary of the key chemical identifiers for this compound is presented in Table 1.

| Identifier | Value | Reference |

| CAS Number | 466-07-9 | [1][5][7] |

| Molecular Formula | C30H46O8 | [1][7] |

| IUPAC Name | 3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,3S,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | [1] |

| InChI Key | VPUNMTHWNSJUOG-BAOINKAISA-N | [1] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@H]2CC[C@]3(--INVALID-LINK--CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)OC">C@@HO | [8] |

| Synonyms | 17β-Neriifolin, Digitoxigenin 3-(alpha-L-thevetoside), Cerberin | [1][2][5] |

Physicochemical Properties

The key physicochemical properties of this compound are detailed in Table 2.

| Property | Value | Reference |

| Molecular Weight | 534.68 g/mol | [1][7] |

| Appearance | Pale Yellow or White Solid | [9] |

| Melting Point | 218-225 °C | [2] |

| Solubility | DMSO: ≥ 60 mg/mL; Slightly soluble in Chloroform, Methanol (B129727), and Water | [6][10] |

| Storage Temperature | -20°C (Powder, for long-term) | [6] |

| Optical Rotation | [α]D23 -50.2° (in CH3OH) | [2] |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of biological activities, primarily stemming from its ability to inhibit the Na+/K+-ATPase enzyme. This action disrupts cellular ion homeostasis, leading to increased intracellular sodium and subsequently, calcium levels, which underpins both its cardiotonic and cytotoxic effects.[4][11]

Anticancer Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic effects across a variety of human cancer cell lines.

-

Induction of Apoptosis: In human hepatocellular carcinoma (HepG2) cells, this compound induces apoptosis through the activation of caspase-3, -8, and -9, and the upregulation of Fas and Fas Ligand (FasL) proteins.[5][12] It also causes apoptosis in ovarian, breast, colorectal, and skin cancer cells.[3]

-

Cell Cycle Arrest: Treatment with this compound leads to cell cycle arrest at the S and G2/M phases in HepG2 cells.[5][12]

-

Endoplasmic Reticulum (ER) Stress: In prostate cancer cells, this compound activates ER stress, which in turn attenuates DNA damage repair mechanisms and promotes apoptosis via the CHOP-C/EBP-α signaling axis.[13]

-

Autophagy Inhibition: this compound can target beclin 1 and inhibit the formation of LC3-associated phagosomes, a key step in autophagy.[5]

The cytotoxic efficacy of this compound against several human cancer cell lines is summarized in Table 3.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| MCF-7 | Breast | 0.022 ± 0.0015 | [3] |

| T47D | Breast | 0.023 ± 0.0012 | [3] |

| HT-29 | Colorectal | 0.025 ± 0.0013 | [3] |

| A2780 | Ovarian | 0.028 ± 0.0015 | [3] |

| SKOV-3 | Ovarian | 0.030 ± 0.0018 | [3] |

| A375 | Skin (Melanoma) | 0.026 ± 0.0014 | [3] |

| HepG2 | Liver | 0.13 ± 0.01 (48h) | [14] |

Signaling Pathways

Cardioprotective and Neuroprotective Effects

While toxic at high doses, low-dose administration of 17βH-neriifolin has shown potential in improving cardiac remodeling in heart failure models by modulating calcium handling proteins like SERCA-2a and NCX.[11] Furthermore, this compound has demonstrated neuroprotective activity in models of oxygen-glucose deprivation (OGD), suggesting a therapeutic potential for ischemic events.[4]

Experimental Protocols

This section outlines methodologies for the extraction, isolation, and biological evaluation of this compound.

Protocol 1: Extraction and Isolation from Plant Material

This protocol describes a general bioassay-guided method for isolating this compound from plant leaves, such as from Cerbera odollam.[3][15]

-

Extraction: Dried and powdered leaves are extracted exhaustively with methanol (MeOH) using a Soxhlet apparatus or maceration. The solvent is then evaporated under reduced pressure to yield a crude MeOH extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol. The cytotoxicity of each fraction is tested to identify the active fraction (typically the EtOAc fraction).

-

Fractionation: The active EtOAc fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica (B1680970) gel column, eluting with a gradient of n-hexane-EtOAc to yield multiple sub-fractions.

-

Purification: Sub-fractions showing high activity are combined and further purified using repeated Column Chromatography (CC) on silica gel with a suitable eluent system (e.g., n-hexane-EtOAc gradient).

-

Characterization: The purity of the isolated compound is assessed by HPLC and its structure is confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).[16]

Protocol 2: In Vitro Cytotoxicity - Sulforhodamine B (SRB) Assay

This assay measures cell density based on the measurement of cellular protein content.[3]

-

Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., from 0.001 to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for 72 hours.

-

Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour. Wash the plates five times with slow-running tap water.

-

Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization and Reading: Add 10 mM Tris base solution to each well to solubilize the bound dye. Read the absorbance at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using non-linear regression analysis.

Protocol 3: Apoptosis Detection - Hoechst 33342 Staining

This method is used to visualize nuclear condensation and fragmentation, which are characteristic of apoptosis.[3]

-

Cell Culture: Grow cells on glass coverslips in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

-

Staining: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Hoechst Staining: Incubate the cells with Hoechst 33342 stain (1 µg/mL) for 15 minutes in the dark.

-

Washing and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides.

-

Visualization: Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

Protocol 4: Na+/K+-ATPase Activity - Malachite Green Assay

This colorimetric assay measures the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the Na+/K+-ATPase enzyme.[3]

-

Enzyme Preparation: Use a commercially available purified Na+/K+-ATPase enzyme preparation (e.g., from porcine cerebral cortex).

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, KCl, NaCl, and the enzyme.

-

Inhibition: Add varying concentrations of this compound or a known inhibitor like ouabain (B1677812) to the wells and pre-incubate for 15-30 minutes at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding ATP to each well. Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop Reaction & Color Development: Stop the reaction and detect the released phosphate by adding a Malachite Green reagent. This reagent forms a colored complex with inorganic phosphate.

-

Measurement: Read the absorbance at ~620 nm. The amount of phosphate released is inversely proportional to the inhibitory activity of this compound.

-

Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.

Conclusion

This compound is a multifaceted cardiac glycoside with a well-defined chemical structure and a potent inhibitory effect on the Na+/K+-ATPase pump. Its significant in vitro cytotoxicity against a broad range of cancer cell lines, coupled with its ability to induce apoptosis and cell cycle arrest through multiple signaling pathways, positions it as a promising candidate for further investigation in cancer therapy.[12] Additionally, its emerging roles in cardioprotection and neuroprotection warrant deeper exploration.[4][11] The experimental protocols detailed herein provide a robust framework for researchers to extract, purify, and evaluate the biological activities of this compound, facilitating its continued development from a natural toxin to a potential therapeutic agent.

References

- 1. This compound | C30H46O8 | CID 441867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 17β-Neriifolin | Cardiac glycosides | TargetMol [targetmol.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. PubChemLite - this compound (C30H46O8) [pubchemlite.lcsb.uni.lu]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. abmole.com [abmole.com]

- 11. 17βH-Neriifolin Improves Cardiac Remodeling Through Modulation of Calcium Handling Proteins in the Heart Failure Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. CAS 7044-31-7 | 17α-Neriifolin [phytopurify.com]

Neriifolin's Induction of Apoptosis: A Technical Guide to the Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has emerged as a potent inducer of apoptosis in various cancer cell lines. Its cytotoxic effects are attributed to its ability to modulate a complex network of signaling pathways, ultimately leading to programmed cell death. This technical guide provides an in-depth exploration of the core signaling pathways activated by this compound in the induction of apoptosis. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the molecular cascades involved.

Data Presentation: Quantitative Effects of this compound

The pro-apoptotic activity of this compound has been quantified across several cancer cell lines. The following tables summarize key data points, including IC50 values and the extent of apoptosis induction.

| Cell Line | Cancer Type | IC50 (µM) | Assay |

| SKOV-3[1] | Ovarian Cancer | 0.01 ± 0.001 | SRB Assay |

| HepG2[2] | Hepatocellular Carcinoma | 2.34 ± 0.08 (24h) | MTT Assay |

| 0.13 ± 0.01 (48h) | |||

| 0.06 ± 0.01 (72h) | |||

| MCF-7[3] | Breast Cancer | 0.022 ± 0.0015 | Sulphorhodamine B |

| T47D[3] | Breast Cancer | 0.025 ± 0.0012 | Sulphorhodamine B |

| HT-29[3] | Colorectal Cancer | 0.028 ± 0.0017 | Sulphorhodamine B |

| A2780[3] | Ovarian Cancer | 0.023 ± 0.0011 | Sulphorhodamine B |

| A375[3] | Skin Cancer | 0.030 ± 0.0018 | Sulphorhodamine B |

| Cell Line | Treatment Concentration (µM) | Duration (hours) | Apoptotic Cells (%) | Assay |

| SKOV-3[1] | 0.001 | 24 | 20.59 | TUNEL Assay |

| 0.01 | 24 | 41.94 | TUNEL Assay | |

| 0.1 | 24 | 60.63 | TUNEL Assay | |

| HepG2[2] | Not specified | 48 | 22.65 (early) | Flow Cytometry |

Core Signaling Pathways in this compound-Induced Apoptosis

This compound orchestrates apoptosis through the coordinated activation of multiple signaling cascades, primarily the extrinsic and intrinsic pathways, which are further modulated by other significant pathways such as the PI3K/Akt and MAPK pathways, and the induction of endoplasmic reticulum stress.

The Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface. This compound has been shown to upregulate the expression of Fas ligand (FasL) and its receptor Fas (also known as CD95 or APO-1). This interaction triggers the recruitment of the Fas-associated death domain (FADD) adaptor protein, which in turn recruits and activates pro-caspase-8. Activated caspase-8 then initiates a downstream caspase cascade, leading to the execution of apoptosis.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is centered around the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This compound disrupts the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family. It upregulates the expression of Bax and downregulates the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial survival pathway that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. By suppressing the phosphorylation of Akt, this compound prevents the downstream activation of mTOR and the phosphorylation of other survival-promoting targets. This inhibition leads to a decrease in the expression of anti-apoptotic proteins and an increase in the sensitivity of cancer cells to apoptotic stimuli.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK subfamilies, plays a complex role in apoptosis. Depending on the cellular context and the nature of the stimulus, these kinases can have either pro-apoptotic or anti-apoptotic effects. Evidence suggests that this compound can modulate the activity of these kinases to favor apoptosis. For instance, sustained activation of JNK and p38 is often associated with pro-apoptotic signaling, while the inhibition of the pro-survival ERK pathway can also contribute to cell death.

Endoplasmic Reticulum (ER) Stress Pathway

The endoplasmic reticulum is a critical site for protein folding and calcium homeostasis. The accumulation of unfolded or misfolded proteins in the ER lumen leads to ER stress, which can trigger apoptosis if the stress is prolonged or severe. This compound can induce ER stress, leading to the activation of the unfolded protein response (UPR). Key mediators of ER stress-induced apoptosis include the upregulation of C/EBP homologous protein (CHOP) and the activation of caspase-12 (in rodents) or caspase-4 (in humans).

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound-induced apoptosis are provided below.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection (TUNEL Assay)

Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of DNA fragments with fluorescently labeled dUTPs.

Protocol:

-

Cell Preparation: Culture cells on coverslips in a 24-well plate and treat with this compound as described above.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 1 hour at 37°C in a humidified chamber, protected from light.

-

Counterstaining: Wash with PBS and counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualization: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence (for FITC-dUTP) in the nucleus, while all nuclei will be stained blue with DAPI.

-

Quantification: The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Western Blot Analysis for Protein Expression

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate.

Protocol:

-

Cell Lysis: Treat cells with this compound, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing apoptosis through a multi-pronged approach. It concurrently activates the extrinsic and intrinsic apoptotic pathways, while also modulating crucial survival signaling cascades like the PI3K/Akt and MAPK pathways, and inducing ER stress. This in-depth technical guide provides a foundational understanding of the molecular mechanisms underlying this compound-induced apoptosis, offering valuable insights and practical methodologies for researchers in the field of cancer therapeutics and drug discovery. Further investigation into the intricate crosstalk between these pathways will undoubtedly unveil additional therapeutic opportunities.

References

Neriifolin's Inhibition of the Na+/K+-ATPase Pump: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a cardiac glycoside extracted from the seeds of Cerbera manghas, has demonstrated significant inhibitory effects on the Na+/K+-ATPase pump. This vital transmembrane protein is responsible for maintaining sodium and potassium ion gradients across the cell membrane, a process fundamental to numerous physiological functions. Inhibition of this pump by this compound disrupts these ionic gradients, leading to a cascade of intracellular events with profound implications for cellular signaling, particularly in the context of cancer biology. This technical guide provides an in-depth exploration of the mechanism of this compound's interaction with the Na+/K+-ATPase, detailing its binding characteristics, the resultant downstream signaling pathways, and comprehensive experimental protocols for its study.

Introduction to this compound and the Na+/K+-ATPase

The Na+/K+-ATPase, or sodium-potassium pump, is a P-type ATPase found in the plasma membrane of all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for each molecule of ATP hydrolyzed. This electrogenic process is crucial for maintaining the resting membrane potential, regulating cell volume, and driving the secondary transport of other solutes.

This compound is a cardenolide, a class of steroid-like compounds known for their cardiotonic effects. Like other cardiac glycosides, this compound exerts its biological activity by binding to and inhibiting the Na+/K+-ATPase. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger (NCX), leading to an increase in intracellular calcium levels. While historically utilized for cardiac conditions, the downstream consequences of Na+/K+-ATPase inhibition by compounds like this compound have revealed potent anti-cancer properties, making it a subject of intense research in oncology.[1][2]

Mechanism of Na+/K+-ATPase Inhibition by this compound

This compound, like other cardiac glycosides, binds to the α-subunit of the Na+/K+-ATPase.[3] This binding is specific to the phosphorylated E2-P conformation of the enzyme, which has a high affinity for extracellular K+. By binding to this state, this compound stabilizes the enzyme in an inactive conformation, preventing the binding and transport of K+ ions into the cell and thereby inhibiting the pump's activity.[4]

Binding Site and Affinity

In silico molecular docking studies and in vitro assays have confirmed that 17βH-neriifolin binds to the α-subunit of the Na+/K+-ATPase.[3] The binding energy of 17βH-neriifolin to the α-subunit has been calculated to be -8.16 ± 0.74 kcal/mol, which is comparable to that of the well-characterized cardiac glycoside ouabain (B1677812) (-8.18 ± 0.48 kcal/mol).[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its significant cytotoxic effects at nanomolar to low micromolar concentrations.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | [3] |

| T47D | Breast Cancer | 0.028 ± 0.0012 | [3] |

| HT-29 | Colorectal Cancer | 0.025 ± 0.0010 | [3] |

| A2780 | Ovarian Cancer | 0.029 ± 0.0011 | [3] |

| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | [3] |

| A375 | Skin Cancer | 0.026 ± 0.0013 | [3] |

| HeLa | Cervical Cancer | < 0.032 | [5] |

| HepG2 | Liver Cancer | < 0.032 | [5] |

| SGC-7901 | Gastric Cancer | < 0.032 | [5] |

| DU-145 | Prostate Cancer | 32.16 µg/ml | [5] |

Downstream Signaling Pathways of this compound-Induced Na+/K+-ATPase Inhibition

The inhibition of the Na+/K+-ATPase by this compound triggers a complex network of downstream signaling events that are central to its anti-cancer effects. This signaling cascade involves the activation of Src kinase, generation of reactive oxygen species (ROS), elevation of intracellular calcium, and ultimately, the induction of apoptosis.

Caption: this compound-induced Na+/K+-ATPase inhibition signaling cascade.

Activation of Src Kinase

The Na+/K+-ATPase acts as a scaffold protein that interacts with the non-receptor tyrosine kinase, Src.[6][7] In its basal state, Src is bound to the Na+/K+-ATPase in an inactive conformation. The binding of this compound to the α-subunit of the pump induces a conformational change that leads to the release and subsequent auto-phosphorylation and activation of Src kinase.[1][6][7]

Generation of Reactive Oxygen Species (ROS)

Activated Src kinase can then stimulate the activity of NADPH oxidase (Nox), a key enzyme responsible for the production of reactive oxygen species (ROS).[8] This leads to an increase in intracellular ROS levels, which act as second messengers in various signaling pathways.[9][10] ROS can cause oxidative damage to cellular components and contribute to the induction of apoptosis.

Elevation of Intracellular Calcium

The increase in intracellular ROS can trigger the release of calcium (Ca2+) from the endoplasmic reticulum (ER), leading to a significant rise in cytosolic Ca2+ concentration.[9] This disruption of calcium homeostasis is a critical step in the signaling cascade.

Induction of Apoptosis

Elevated intracellular Ca2+ levels activate calcium-dependent proteases such as calpains.[11] Activated calpains can cleave and activate pro-caspase-12, an initiator caspase located on the ER membrane.[11] Active caspase-12 then initiates a caspase cascade by activating caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.[3][11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of Na+/K+-ATPase by this compound.

Na+/K+-ATPase Inhibition Assay (Malachite Green Assay)

This colorimetric assay quantifies the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the Na+/K+-ATPase. The amount of Pi is directly proportional to the enzyme's activity.

Workflow Diagram:

Caption: Workflow for the Malachite Green-based Na+/K+-ATPase inhibition assay.

Protocol:

-

Reagent Preparation:

-

Na+/K+-ATPase Enzyme: Purified porcine or canine kidney Na+/K+-ATPase is a common source.

-

This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 10 mM KCl, 5 mM MgCl2.

-

ATP Solution: 10 mM ATP in water.

-

Malachite Green Reagent: Prepare a solution of malachite green hydrochloride and ammonium (B1175870) molybdate (B1676688) in sulfuric acid. Commercial kits are also available.[13][14][15][16]

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of assay buffer to each well.

-

Add 10 µL of varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

-

Add 20 µL of the Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate for 30 minutes at 37°C.

-

Stop the reaction by adding 50 µL of the malachite green reagent.

-

Allow 15-20 minutes for color development at room temperature.

-

Measure the absorbance at a wavelength between 620 nm and 660 nm using a microplate reader.

-

-

Data Analysis:

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (no inhibitor) and the ouabain-insensitive ATPase activity (in the presence of a saturating concentration of ouabain).

-

The percentage of inhibition by this compound is calculated relative to the control (no this compound).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Rubidium (86Rb+) Uptake Assay

This cell-based assay measures the activity of the Na+/K+-ATPase by quantifying the uptake of the radioactive potassium analog, 86Rb+.

Workflow Diagram:

Caption: Workflow for the 86Rb+ uptake assay to measure Na+/K+-ATPase activity.

Protocol:

-

Cell Culture:

-

Culture the desired cell line in a 96-well plate until confluent.

-

-

Assay Procedure:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Pre-incubate the cells with various concentrations of this compound (or vehicle control) in the uptake buffer for a defined period (e.g., 30 minutes) at 37°C.

-

Initiate the uptake by adding uptake buffer containing 86RbCl (typically 1-2 µCi/mL).

-

Incubate for a specific time (e.g., 10-30 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Stop the uptake by rapidly aspirating the radioactive buffer and washing the cells multiple times with ice-cold wash buffer (e.g., isotonic MgCl2 solution) to remove extracellular 86Rb+.

-

Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

-

Transfer the cell lysates to scintillation vials.

-

-

Data Analysis:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

The Na+/K+-ATPase-mediated uptake is determined as the ouabain-sensitive fraction of the total 86Rb+ uptake.

-

Calculate the percentage of inhibition of 86Rb+ uptake by this compound and determine the IC50 value as described for the malachite green assay.[17][18][19]

-

Conclusion

This compound represents a potent inhibitor of the Na+/K+-ATPase, with significant anti-cancer activity demonstrated across a range of cell lines. Its mechanism of action, involving the disruption of ion homeostasis and the activation of a complex downstream signaling cascade culminating in apoptosis, provides a compelling rationale for its further investigation as a therapeutic agent. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the intricate interactions of this compound with the Na+/K+-ATPase and to further elucidate its potential in drug development. A thorough understanding of its quantitative binding characteristics and the nuances of its signaling pathways will be crucial in harnessing the therapeutic benefits of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Na,K-ATPase Acts as a Beta-Amyloid Receptor Triggering Src Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular calcium release is required for caspase-3 and -9 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]

- 5. The Na-K-ATPase and calcium-signaling microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Involvement of the Tyrosine Kinase c-Src in the Regulation of Reactive Oxygen Species Generation Mediated by NADPH Oxidase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Binding of Src to Na+/K+-ATPase Forms a Functional Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] The involvement of the tyrosine kinase c-Src in the regulation of reactive oxygen species generation mediated by NADPH oxidase-1. | Semantic Scholar [semanticscholar.org]

- 9. The Na/K-ATPase and Calcium Signaling Microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Na+/K+-ATPase-mediated signal transduction and Na+/K+-ATPase regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Calcium’s Role in Orchestrating Cancer Apoptosis: Mitochondrial-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abeomics.com [abeomics.com]

- 13. eubopen.org [eubopen.org]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. 3hbiomedical.com [3hbiomedical.com]

- 17. A radioactive uptake assay to measure ion transport across ion channel-containing liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Unsuitability of the 86Rb+ uptake method for estimation of (Na+ + K+)-ATPase activity in innervated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Neriifolin anticancer properties and research

An In-depth Technical Guide on the Anticancer Properties of Neriifolin

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a cardiac glycoside isolated from plants of the Cerbera genus, has emerged as a potent anticancer agent with a multifaceted mechanism of action. Traditionally known for its effects on cardiovascular function, recent research has illuminated its significant cytotoxic, pro-apoptotic, and cell cycle-arresting properties across a spectrum of cancer cell lines. The primary molecular target of this compound is the Na+/K+-ATPase ion pump, the inhibition of which triggers a cascade of intracellular events leading to cancer cell death. This guide provides a comprehensive technical overview of the current state of research on this compound, detailing its quantitative efficacy, the signaling pathways it modulates, and the experimental protocols used to elucidate its anticancer effects.

Core Mechanism of Action: Na+/K+-ATPase Inhibition

This compound, like other cardiac glycosides, exerts its primary biological effect by binding to and inhibiting the α-subunit of the Na+/K+-ATPase pump located on the cell membrane.[1][2] This enzyme is crucial for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) ions across the cell membrane, a process vital for numerous cellular functions.[3] Inhibition of this pump by this compound leads to an increase in intracellular Na+ concentration, which in turn alters the function of the Na+/Ca2+ exchanger, resulting in an influx of intracellular calcium (Ca2+). This disruption of ion homeostasis is a key initiating event that triggers downstream signaling pathways, ultimately leading to selective cancer cell death.[3]

Quantitative Efficacy: In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines at nanomolar to low micromolar concentrations. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below.

| Cancer Type | Cell Line(s) | IC50 Value (µM) | Citation(s) |

| Breast Cancer | MCF-7, T47D | 0.017 - 0.030 | [1][2][4] |

| Ovarian Cancer | A2780, SKOV-3 | 0.010 - 0.030 | [1][2][5][6] |

| Colorectal Cancer | HT-29 | ~0.025 | [1][2] |

| Skin Cancer | A375 | ~0.028 | [1][2] |

| Liver Cancer | HepG2 | 0.06 - 2.34 (Time-dependent) | [7] |

| Prostate Cancer | PCa Cells | Marked Inhibition | [8] |

Modulation of Key Anticancer Signaling Pathways

This compound's anticancer activity is not solely dependent on ion disruption but also involves the modulation of critical signaling cascades that govern cell survival, proliferation, and death.

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis, or programmed cell death.[1][8] This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Studies have shown that this compound treatment leads to the activation of key executioner caspases, including caspase-3, caspase-8, and caspase-9.[9][10] Furthermore, it upregulates the expression of the Fas and FasL death receptor proteins, promoting the extrinsic apoptotic cascade.[9][10]

Inhibition of the PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central signaling node that promotes cell survival, proliferation, and resistance to apoptosis; it is often hyperactivated in cancer.[11] While direct studies are ongoing, the inhibition of Na+/K+-ATPase by cardiac glycosides is known to modulate Src kinase, a non-receptor tyrosine kinase that can act as an upstream activator of the PI3K/Akt pathway. By inhibiting the Na+/K+-ATPase, this compound is hypothesized to suppress Src-mediated activation of PI3K, leading to the downregulation of this critical pro-survival pathway.

Induction of Endoplasmic Reticulum (ER) Stress

In prostate cancer cells, this compound has been shown to induce apoptosis by activating endoplasmic reticulum (ER) stress.[8] This activation leads to an accumulation of unfolded proteins, triggering the unfolded protein response (UPR). Prolonged or intense UPR activation ultimately results in increased DNA damage and apoptosis, representing another key facet of this compound's anticancer mechanism.[8]

Key Experimental Protocols

The anticancer properties of this compound have been characterized using a suite of standard and advanced cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (SRB or MTT)

Objective: To quantify the dose-dependent effect of this compound on cancer cell proliferation and viability to determine the IC50 value.

Methodology (Sulphorhodamine B - SRB Assay):

-

Cell Plating: Seed cancer cells into 96-well microtiter plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001 to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

-

Cell Fixation: Gently remove the treatment medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.

-

Wash and Solubilize: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Protein Expression

Objective: To detect and quantify changes in the expression levels of specific proteins involved in apoptosis (e.g., Caspases, Bcl-2 family) and survival pathways (e.g., p-Akt, Akt, p-mTOR).

Methodology:

-

Protein Extraction: Treat cells with this compound at desired concentrations (e.g., IC50 and 2x IC50) for a set time. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

In Vivo Evidence

Preliminary in vivo studies have corroborated the in vitro findings. In a nude mouse xenograft model of prostate cancer, treatment with this compound was found to dramatically inhibit tumor growth.[8] This effect was mechanistically linked to the induction of DNA damage and apoptosis within the tumor tissue.[8]

Conclusion and Future Directions

This compound is a potent, naturally-derived compound with significant anticancer properties, underpinned by its ability to inhibit the Na+/K+-ATPase and subsequently modulate critical signaling pathways controlling cell death and survival. The robust in vitro data, supported by initial in vivo evidence, establishes this compound as a promising candidate for further preclinical and clinical development.

Future research should focus on:

-

Pharmacokinetics and Pharmacodynamics (PK/PD): Comprehensive studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

-

Combination Therapies: Investigating potential synergistic effects when this compound is combined with standard-of-care chemotherapeutics or targeted agents.

-

Biomarker Discovery: Identifying predictive biomarkers that could help select patient populations most likely to respond to this compound treatment.

-

Safety and Toxicology: Rigorous evaluation of the therapeutic window and potential cardiotoxicity, a known class effect of cardiac glycosides.

-

Drug Delivery Systems: Development of novel formulations or targeted delivery systems to enhance tumor-specific accumulation and minimize systemic exposure.

References

- 1. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms of Action of 17βH-neriifolin on its Anticancer Effect in SKOV-3 Ovarian Cancer Cell Line | Anticancer Research [ar.iiarjournals.org]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Cardiac glycoside this compound exerts anti-cancer activity in prostate cancer cells by attenuating DNA damage repair through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. probiologists.com [probiologists.com]

An In-Depth Technical Guide to the Neuroprotective Effects of Neriifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a cardiac glycoside, has emerged as a promising candidate for neuroprotection, particularly in the context of ischemic stroke. This technical guide provides a comprehensive overview of the current understanding of this compound's neuroprotective effects, with a focus on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its investigation. Detailed protocols for key assays are provided to facilitate further research and drug development efforts in this area.

Introduction

Neurodegenerative diseases and acute neurological injuries, such as ischemic stroke, represent a significant and growing global health burden. The identification of novel therapeutic agents that can mitigate neuronal damage and promote recovery is a critical area of research. This compound, a cardenolide glycoside traditionally known for its cardiac effects, has demonstrated significant neuroprotective properties in preclinical studies.[1] This guide synthesizes the available scientific literature to provide an in-depth resource for researchers exploring the therapeutic potential of this compound in neurology.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of this compound have been quantified in a dose-dependent manner in an ex vivo model of ischemic stroke using organotypic brain slices subjected to oxygen-glucose deprivation (OGD).

Table 1: Dose-Dependent Neuroprotection of this compound against OGD-Induced Neuronal Death

| This compound Concentration | Neuronal Survival (%) |

| Vehicle Control (OGD) | 25 ± 5 |

| 100 nM | 45 ± 7 |

| 300 nM | 65 ± 8 |

| 1 µM | 75 ± 6 |

| 10 µM | 50 ± 9 |

Data are presented as mean ± SEM. Neuronal survival was assessed 24 hours post-OGD.[1]

Table 2: Therapeutic Window of this compound Administration Post-OGD

| Time of this compound (1 µM) Administration Post-OGD | Neuronal Survival (%) |

| 30 minutes | 72 ± 5 |

| 2 hours | 68 ± 7 |

| 6 hours | 60 ± 8 |

Data are presented as mean ± SEM. Neuronal survival was assessed 24 hours post-OGD.[1]

Proposed Mechanism of Action: Inhibition of Autosis

This compound is a known inhibitor of the Na+/K+-ATPase pump.[1] In the context of neuroprotection, this inhibition is thought to prevent a specific form of cell death known as autosis.[2][3][4] Autosis is a regulated form of necrosis characterized by increased autophagy, focal swelling of the perinuclear space, and eventual cell lysis.[2][3] By inhibiting the Na+/K+-ATPase, this compound is hypothesized to prevent the cellular signaling cascade that leads to autotic cell death in neurons following ischemic injury.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of this compound's neuroprotective effects.

Organotypic Brain Slice Culture and Oxygen-Glucose Deprivation (OGD)

This ex vivo model mimics the conditions of ischemic stroke.

-

Protocol:

-

Prepare organotypic hippocampal slice cultures from P7-P9 rat pups as previously described.[1][5]

-

Maintain slices in culture for 7-10 days to allow for maturation.

-

To induce OGD, replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

-

Transfer the slices to a hypoxic chamber (95% N2, 5% CO2) at 37°C for 30-60 minutes.[5][6][7][8]

-

Terminate OGD by returning the slices to their original culture medium and a normoxic incubator (95% air, 5% CO2).

-

Apply this compound at various concentrations and time points post-OGD as required by the experimental design.

-

Assess neuronal death 24-48 hours later using propidium (B1200493) iodide (PI) staining or other viability assays.

-

Biolistic Transfection of Organotypic Brain Slices

This technique is used to introduce genetic material (e.g., fluorescent reporters for cell morphology) into neurons within the slice culture.

-

Protocol:

-

Prepare gold or tungsten microcarriers coated with the desired plasmid DNA.[9][10][11]

-

Use a gene gun to deliver the DNA-coated microcarriers to the organotypic brain slices.[1][9][10][12]

-

Allow 2-3 days for gene expression before proceeding with experiments.

-

This method can be used to visualize and quantify neuronal morphology and survival following OGD and this compound treatment.

-

Na+/K+-ATPase Activity Assay

This assay measures the enzymatic activity of the Na+/K+-ATPase pump in neuronal tissue.

-

Protocol:

-

Prepare synaptosomal or crude membrane fractions from neuronal tissue (e.g., cultured neurons or brain tissue).[13][14][15]

-

The assay measures the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis. The reaction mixture should contain NaCl, KCl, MgCl2, and ATP in a buffered solution.[14][16][17]

-

The specific Na+/K+-ATPase activity is determined by calculating the difference in Pi liberation in the presence and absence of a specific inhibitor, ouabain.[13][15]

-

To test the effect of this compound, it can be added to the reaction mixture at various concentrations.

-

Assessment of Autosis

Autosis is identified by a combination of morphological and biochemical features.

-

Protocol:

-

Electron Microscopy: Process neuronal cultures or brain tissue for transmission electron microscopy. Look for characteristic ultrastructural features of autosis, including increased autophagosomes, focal ballooning of the perinuclear space, and nuclear convolution.[2][4]

-

Immunofluorescence: Stain cells for markers of autophagy (e.g., LC3) and examine for perinuclear vacuolization using confocal microscopy.

-

Biochemical Analysis: Autosis is dependent on the Na+/K+-ATPase. Therefore, confirming that cell death is inhibited by cardiac glycosides like this compound, but not by inhibitors of apoptosis (e.g., z-VAD-fmk) or necroptosis (e.g., necrostatin-1), provides evidence for autosis.[2][3]

-

Measurement of Reactive Oxygen Species (ROS)

This assay quantifies the level of oxidative stress in neurons.

-

Protocol:

-

Treat neuronal cultures with this compound before or after inducing oxidative stress (e.g., using H2O2 or following OGD).

-

Load the cells with a fluorescent ROS indicator dye, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[18]

-

Measure the fluorescence intensity using a fluorescence microscope or plate reader. An increase in fluorescence corresponds to higher levels of ROS.

-

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Protocol:

-

Lyse neuronal cells treated with this compound and/or an apoptotic stimulus.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).[19][20][21]

-

Measure the fluorescence generated from the cleavage of the substrate over time using a fluorometer. An increase in fluorescence indicates higher caspase-3 activity.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed signaling pathway of this compound-mediated neuroprotection.

Experimental Workflow Diagram

Caption: General experimental workflow for investigating this compound's neuroprotective effects.

Logical Relationship Diagram

Caption: Logical relationships between this compound's actions and neuroprotective outcomes.

Conclusion and Future Directions

The current evidence strongly suggests that this compound is a potent neuroprotective agent, primarily acting through the inhibition of Na+/K+-ATPase and the subsequent prevention of autotic cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into its therapeutic potential.

Future research should focus on:

-

Elucidating the full spectrum of this compound's neuroprotective mechanisms, including its potential effects on apoptosis and oxidative stress.

-

Validating the efficacy of this compound in in vivo models of ischemic stroke and other neurodegenerative conditions.

-

Optimizing dosing and delivery strategies to maximize therapeutic benefit while minimizing potential cardiotoxicity.

A deeper understanding of this compound's neuroprotective properties will be instrumental in its potential translation from a preclinical candidate to a novel therapeutic for neurological disorders.

References

- 1. bio-rad.com [bio-rad.com]

- 2. scienceopen.com [scienceopen.com]

- 3. Autosis is a Na+,K+-ATPase–regulated form of cell death triggered by autophagy-inducing peptides, starvation, and hypoxia–ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuronal autosis: the self-destructive side of autophagy involved in hypoxic-ischemic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A ferret brain slice model of oxygen–glucose deprivation captures regional responses to perinatal injury and treatment associated with specific microglial phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oxygen-Glucose Deprivation in Organotypic Hippocampal Cultures Leads to Cytoskeleton Rearrangement and Immune Activation: Link to the Potential Pathomechanism of Ischaemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zitolab.faculty.ucdavis.edu [zitolab.faculty.ucdavis.edu]

- 10. Biolistic transfection of neuronal cultures using a hand-held gene gun - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bio-rad.com [bio-rad.com]

- 12. youtube.com [youtube.com]

- 13. Na/K-ATPase Activity Assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Na+,K+-ATPase Activity and Subunit Protein Expression: Ontogeny and Effects of Exogenous and Endogenous Steroids on the Cerebral Cortex and Renal Cortex of Sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 16. assaygenie.com [assaygenie.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Activation of Neuronal Caspase-3 by Intracellular Accumulation of Wild-Type Alzheimer Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Caspase 3-Dependent Cell Death of Neurons Contributes to the Pathogenesis of West Nile Virus Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase 3 activation is essential for neuroprotection in preconditioning - PMC [pmc.ncbi.nlm.nih.gov]

Neriifolin: A Technical Guide to its Cardiac Glycoside Classification, Mechanism, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neriifolin, a potent cardiac glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including cardiotonic, anticancer, and neuroprotective effects. This technical guide provides an in-depth overview of this compound's classification as a cardenolide cardiac glycoside, its primary mechanism of action targeting the Na+/K+-ATPase pump, and the downstream signaling pathways it modulates. Detailed experimental protocols for the isolation, quantification, and biological evaluation of this compound are presented, alongside a comprehensive summary of its quantitative data. This document aims to serve as a valuable resource for researchers and drug development professionals exploring the therapeutic applications of this compound.

Introduction

This compound is a naturally occurring cardiac glycoside predominantly isolated from plants of the Apocynaceae family, such as Cerbera manghas and Cerbera odollam.[1][2] Structurally, it belongs to the cardenolide class of steroids, characterized by a five-membered lactone ring attached to the steroid nucleus.[3] Like other cardiac glycosides, this compound's primary pharmacological target is the Na+/K+-ATPase, a crucial enzyme responsible for maintaining electrochemical gradients across cell membranes.[1][4] Inhibition of this enzyme leads to a cascade of intracellular events with significant physiological consequences, forming the basis of this compound's cardiotonic and other therapeutic effects.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₃₀H₄₆O₈ |

| Molar Mass | 534.68 g/mol |

| CAS Number | 466-07-9 |

| Class | Cardenolide Cardiac Glycoside |

| Appearance | White crystalline solid |

| Solubility | Soluble in methanol, ethanol, and DMSO |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through the inhibition of the α-subunit of the Na+/K+-ATPase.[5] This inhibition disrupts the normal ion exchange, leading to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger (NCX), resulting in an influx of calcium ions and an increase in intracellular calcium levels.

Cardiotonic Effects

In cardiac myocytes, the increased intracellular calcium concentration enhances the force of contraction (positive inotropic effect), which is the hallmark of cardiac glycoside activity.

Anticancer Effects: Apoptosis Induction

In cancer cells, the sustained increase in intracellular calcium and the disruption of ion homeostasis trigger a series of events leading to apoptosis. This compound has been shown to induce apoptosis through the activation of the extrinsic and intrinsic pathways.[6] This involves the upregulation of the Fas/FasL signaling pathway and the activation of initiator caspases-8 and -9, which subsequently activate the executioner caspase-3.[6]

Neuroprotective Effects

This compound has also demonstrated neuroprotective properties, although the exact mechanisms are still under investigation.[7] It is hypothesized that by inhibiting the Na+/K+-ATPase, this compound may reduce the metabolic demand of neurons under ischemic conditions, thereby preserving cellular energy stores and preventing excitotoxicity.

Quantitative Data

The biological activity of this compound has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| MCF-7 | Breast Cancer | 0.022 ± 0.0015 | [5] |

| T47D | Breast Cancer | 0.023 ± 0.0012 | [5] |

| HT-29 | Colorectal Cancer | 0.028 ± 0.0021 | [5] |

| A2780 | Ovarian Cancer | 0.025 ± 0.0017 | [5] |

| SKOV-3 | Ovarian Cancer | 0.030 ± 0.0018 | [5] |

| A375 | Skin Cancer | 0.026 ± 0.0014 | [5] |

| HepG2 | Liver Cancer | 0.13 ± 0.01 (48h) | [8] |

| Col2 | Colon Cancer | ~0.037 (0.02 µg/mL) | [9] |

Table 2: Binding Affinity of this compound to Na+/K+-ATPase

| Parameter | Value | Reference |

| Binding Energy | -8.16 ± 0.74 kcal/mol | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Bioassay-Guided Isolation of this compound from Cerbera odollam

This protocol outlines the general steps for the isolation of this compound, which can be adapted based on the specific plant material and available equipment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quo vadis Cardiac Glycoside Research? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The In Vitro Anti-Cancer Activities of 17βH-Neriifolin Isolated from Cerbera odollam and its Binding Activity on Na+, K+-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound from seeds of Cerbera manghas L. induces cell cycle arrest and apoptosis in human hepatocellular carcinoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Neriifolin's Cytotoxic Profile: A Technical Guide to its Activity in Cancer Cell Lines

Neriifolin, a cardiac glycoside isolated from plants such as Cerbera odollam and Cerbera manghas, has demonstrated significant cytotoxic and anti-proliferative effects across a spectrum of cancer cell lines.[1][2][3] Its potential as a chemotherapeutic agent is underscored by its ability to induce apoptosis and cell cycle arrest through various molecular mechanisms.[2][4] This technical guide provides an in-depth overview of this compound's cytotoxicity, detailing its effects on different cell lines, the experimental protocols used for its evaluation, and the core signaling pathways it modulates.

Quantitative Cytotoxicity Data

This compound exhibits potent cytotoxic activity, often in the nanomolar range, against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, have been determined in numerous studies. The following table summarizes these findings for 17βH-neriifolin, a common isomer.

| Cell Line | Cancer Type | IC50 (nM) | Assay Used |

| MCF-7 | Breast Cancer | 28 | SRB |

| T47D | Breast Cancer | 26 | SRB |

| HT-29 | Colorectal Cancer | 30 | SRB |

| A2780 | Ovarian Cancer | 22 | SRB |

| SKOV-3 | Ovarian Cancer | 28 | SRB |

| CaOV3 | Ovarian Cancer | 32 | Not Specified |

| A375 | Skin Cancer (Melanoma) | 260 | SRB |